molecular formula C21H20N4O2S B2715506 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 897461-58-4

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2715506
CAS No.: 897461-58-4
M. Wt: 392.48
InChI Key: ATHQYORLBRBCSU-UHFFFAOYSA-N
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Description

“2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide” is a compound that contains an imidazo[2,1-b]thiazole scaffold . This scaffold is part of a larger group of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been the subject of much research due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the imidazo[2,1-b]thiazole scaffold is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available resources, compounds with the imidazo[2,1-b]thiazole scaffold have been reported to display a broad spectrum of pharmacological activities .


Physical and Chemical Properties Analysis

Thiazole, the parent compound of the imidazo[2,1-b]thiazole scaffold, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . Specific physical and chemical properties of “this compound” were not found in the available resources.

Scientific Research Applications

Potential Probes for Peripheral Benzodiazepine Receptors

Compounds structurally related to imidazo[1,2-a]pyridines have been synthesized and evaluated for their affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR). These receptors are of significant interest for studying conditions like neuroinflammation and cancer. One study explored the synthesis of substituted [123I]imidazo[1,2-α]pyridines as potential probes for PBR study using SPECT, highlighting their potential in neuroimaging and the diagnosis of neurological diseases (Katsifis et al., 2000).

Cytotoxic Activity Against Cancer Cell Lines

Another area of application is in the design and synthesis of novel compounds for their cytotoxic activity against human cancer cell lines. Imidazo[2,1-b]thiazole scaffolds, similar in structure to the compound , have been synthesized and showed potential inhibitory effects against cancer cell lines such as MDA-MB-231, indicating their potential as cancer therapeutics (Ding et al., 2012).

Fluorescent Probes for Mercury Ion Detection

The structural versatility of imidazo[1,2-a]pyridines allows for their use in the synthesis of fluorescent probes. One study reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ion detection in environmental and biological samples (Shao et al., 2011).

Antimicrobial and Anti-inflammatory Activities

Compounds with the imidazo[1,2-a]pyridine moiety have been prepared and tested for their antimicrobial and anti-inflammatory activities. This highlights their potential application in the development of new antimicrobial agents with possible anti-inflammatory properties, which could be beneficial in treating infections accompanied by inflammation (Sowmya et al., 2017).

Future Directions

The imidazo[2,1-b]thiazole scaffold, which is present in “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide”, has been the subject of much research due to its diverse biological activities . Future research could focus on further exploring the potential applications of these compounds in various fields, including medicinal chemistry.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-27-18-7-5-16(6-8-18)19-13-25-17(14-28-21(25)24-19)10-20(26)23-12-15-4-3-9-22-11-15/h3-9,11,13-14H,2,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHQYORLBRBCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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